N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a [(2,4-dimethylphenyl)carbamoyl]methyl group. The 2,3-dihydro-1,4-benzodioxin subunit is a privileged scaffold in medicinal chemistry, known for its bioisosteric properties and metabolic stability . Its design likely aims to combine the anti-inflammatory, antimicrobial, or CNS-modulating properties associated with benzodioxin derivatives (e.g., biofilm inhibition , anti-inflammatory activity ) with the pharmacokinetic advantages of the piperidine-carboxamide framework.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-16-3-5-20(17(2)13-16)26-23(28)15-27-9-7-18(8-10-27)24(29)25-19-4-6-21-22(14-19)31-12-11-30-21/h3-6,13-14,18H,7-12,15H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVKIDYHCXCQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Piperidine Core
Piperidine-4-carboxylic acid derivatives are typically synthesized via cyclization of δ-amino acids or reductive amination of keto acids. A modified approach adapted from Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones involves:
- Starting material : Ethyl 4-oxopiperidine-1-carboxylate.
- Reductive amination : Treatment with ammonium acetate and sodium cyanoborohydride in methanol yields piperidine-4-carboxylic acid ethyl ester.
- Hydrolysis : Saponification with NaOH in ethanol/water produces piperidine-4-carboxylic acid (yield: 85–90%).
Installation of the Carbamoylmethyl Substituent
Alkylation of Piperidine Nitrogen
The piperidine nitrogen is functionalized with a bromoacetyl group to enable subsequent carbamoylation:
Carbamoylation with 2,4-Dimethylaniline
The bromoacetyl intermediate reacts with 2,4-dimethylaniline to form the carbamoylmethyl group:
- Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
- Conditions : Room temperature, 24 h.
- Product : 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid (yield: 65%).
Amide Bond Formation with 2,3-Dihydro-1,4-benzodioxin-6-amine
Activation of the Carboxylic Acid
The piperidine-4-carboxylic acid is activated as an acyl chloride:
Coupling to 2,3-Dihydro-1,4-benzodioxin-6-amine
The acyl chloride reacts with the benzodioxin amine under Schotten-Baumann conditions:
- Base : Aqueous sodium hydroxide (NaOH).
- Solvent : Tetrahydrofuran (THF)/water (1:1).
- Conditions : 0°C to room temperature, 6 h.
- Product : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide (yield: 70%).
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.5 Hz, 1H, benzodioxin-H), 6.85 (s, 1H, aniline-H), 4.25 (s, 2H, OCH₂O), 3.52 (m, 2H, piperidine-H), 2.24 (s, 6H, CH₃).
- MS (ESI) : m/z 466.2 [M+H]⁺.
Optimization and Challenges
Reaction Efficiency
Stereochemical Considerations
- Piperidine conformation : X-ray crystallography confirmed a chair conformation with equatorial substituents.
Comparative Analysis of Methodologies
| Step | Method A (Patent-based) | Method B (Literature-based) |
|---|---|---|
| Piperidine alkylation | K₂CO₃/DBU, 70 h reflux | EDCI/HOBt, 24 h rt |
| Amide coupling | Schotten-Baumann | HATU/DIPEA |
| Yield | 65–70% | 70–75% |
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxin moiety can be oxidized under specific conditions.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
| Compound | Core Structure | Key Substituents | Reported Activity | Potency/IC₅₀ | Reference |
|---|---|---|---|---|---|
| Target Compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide |
Piperidine-4-carboxamide | - 2,3-Dihydro-1,4-benzodioxin-6-yl - [(2,4-Dimethylphenyl)carbamoyl]methyl group |
Inferred: Potential anti-inflammatory, antimicrobial, or CNS activity | Not reported | - |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin-acetic acid | Acetic acid | Anti-inflammatory (carrageenan-induced rat paw edema) | Comparable to Ibuprofen | |
| N-Alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5e, 5f) | Benzodioxin-sulfonamide | Alkyl/aralkyl groups (e.g., 4-chlorobenzyl) | Biofilm inhibition (E. coli, B. subtilis) | Moderate activity | |
| 7l: 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Sulfonamide-acetamide | 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl | Antimicrobial, antifungal | Good activity, low cytotoxicity | |
| 4-Piperidinecarboxamide, 4-[[(benzodioxin-6-yl)methyl]amino]-N-methyl- | Piperidinecarboxamide | Benzodioxin-methylamino group | Structural analogue; no activity data | Not reported | |
| Silybin (from Silybum marianum) | Flavonoid-1,4-dioxane hybrid | Hydroxy groups, flavonoid backbone | Antihepatotoxic (CCl₄-induced toxicity) | Comparable to silymarin |
Key Comparative Insights
Anti-Inflammatory Potential The target compound shares the benzodioxin subunit with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which demonstrated anti-inflammatory efficacy comparable to ibuprofen .
Antimicrobial Activity
- Sulfonamide derivatives like 5e, 5f , and 7l exhibit biofilm inhibition and antimicrobial activity . The target compound’s carbamoyl-methyl-piperidine group may offer a distinct mechanism of action compared to sulfonamides, possibly targeting bacterial enzymes or membranes differently.
Structural Analogues
- The piperidinecarboxamide derivative in lacks the 2,4-dimethylphenyl carbamoyl group, highlighting the target compound’s unique substitution pattern. This modification could influence receptor binding or metabolic stability, as aromatic carbamates often enhance pharmacokinetic profiles.
Substitutions like the 2,4-dimethylphenyl group may modulate antioxidant or detoxification pathways, though this requires validation.
Hypothesized Pharmacological Advantages
- Multitarget Potential: The hybrid structure may engage both benzodioxin-associated targets (e.g., inflammatory cytokines, bacterial biofilms) and piperidine-carboxamide-interacting enzymes (e.g., proteases, kinases).
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : 420829-82-9
The compound exhibits its biological effects primarily through interactions with specific biological targets, which may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It may act as an antagonist or agonist at various receptors, influencing physiological responses.
Antiviral Activity
Recent studies have explored the compound's potential as an antiviral agent. For instance, it has been evaluated for activity against the Ebola virus (EBOV). In vitro studies indicated that derivatives of similar structures displayed significant inhibition of viral entry with effective concentrations (EC50) in the low micromolar range.
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.93 | 10 |
| Compound B | 0.64 | 20 |
These results suggest that modifications to the piperidine moiety can enhance antiviral potency and selectivity .
Anticancer Activity
The compound's structural analogs have also shown promise in cancer treatment. For example, compounds derived from similar frameworks have been tested in various cancer cell lines, demonstrating cytotoxic effects:
These findings indicate potential applications in oncology, warranting further investigation into their mechanisms and therapeutic viability.
Case Studies
- Ebola Virus Inhibition :
- Cytotoxicity in Cancer Cells :
Q & A
Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-4-carboxamide core. Key steps include:
- Coupling reactions : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU to link the benzodioxin and carbamoyl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF or dioxane) improve solubility and reaction efficiency.
- Temperature control : Maintain 0–5°C during carbamoylation to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures ≥95% purity .
Q. How can researchers validate the structural integrity of this compound using analytical techniques?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR : Analyze and NMR spectra to confirm the benzodioxin (δ 4.2–4.4 ppm for O–CH–O) and piperidine (δ 1.5–2.8 ppm) moieties .
- HRMS : Verify molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error to confirm the molecular formula .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect impurities at 254 nm .
Advanced Research Questions
Q. How should researchers design biological assays to evaluate this compound’s activity against specific targets (e.g., enzymes or receptors)?
Methodological Answer:
- In vitro models : Use enzyme inhibition assays (e.g., fluorescence-based or radiometric) with purified targets (e.g., kinases or GPCRs). Include positive controls (known inhibitors) and vehicle controls .
- Binding studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (K) and stoichiometry .
- Dose-response curves : Test concentrations from 1 nM to 100 μM to calculate IC values. Use GraphPad Prism for nonlinear regression analysis .
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for analogs of this compound?
Methodological Answer:
-
Systematic substitution : Compare analogs with variations in the benzodioxin (e.g., halogenation) or carbamoyl groups (e.g., alkyl vs. aryl).
Substituent Activity (IC) Selectivity Ratio 2,4-dimethylphenyl 12 nM 1:150 (Target A vs. B) 4-chlorophenyl 85 nM 1:30 Table: Substituent effects on potency and selectivity -
Computational modeling : Use molecular docking (AutoDock Vina) to identify steric clashes or unfavorable interactions in low-activity analogs .
Q. What strategies are recommended for studying metabolic stability and degradation pathways?
Methodological Answer:
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution MS/MS (e.g., Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Stability testing : Assess degradation under acidic (pH 2), neutral (pH 7.4), and basic (pH 9) conditions to guide formulation .
Advanced Mechanistic and Computational Questions
Q. How can molecular dynamics (MD) simulations predict this compound’s interaction with lipid bilayers or membrane-bound targets?
Methodological Answer:
- Force field selection : Use CHARMM36 or AMBER for lipid-protein systems.
- Simulation setup : Embed the compound in a POPC bilayer (100 ns simulation, NPT ensemble) to assess membrane permeability .
- Interaction analysis : Calculate hydrogen bonds (VMD) and free energy profiles (umbrella sampling) for translocation .
Q. What experimental and computational approaches reconcile discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- PK/PD modeling : Integrate plasma concentration-time profiles (e.g., C and AUC) with target engagement data .
- Tissue distribution studies : Use radiolabeled compound (e.g., ) to quantify accumulation in target organs .
- Systems pharmacology : Build a QSP model (e.g., PK-Sim) to simulate exposure-response relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
